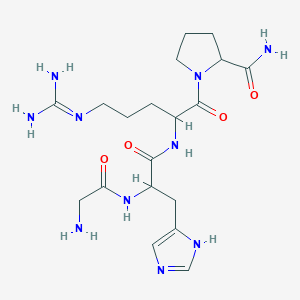
Bis(1,5-cyclooctadiene)(duroquinone)nickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(1,5-cyclooctadiene)(duroquinone)nickel: is a coordination complex featuring nickel (0) bound to the alkene groups in two 1,5-cyclooctadiene ligands and a duroquinone ligand. This compound is known for its stability and is used as a precatalyst in various nickel-catalyzed reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1,5-cyclooctadiene)(duroquinone)nickel typically involves the reduction of nickel (II) acetylacetonate in the presence of 1,5-cyclooctadiene and duroquinone. The reaction proceeds as follows :
Ni(acac)2+2COD+2AlEt3→Ni(COD)2+2acacAlEt2+C2H6+C2H4
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation methods with scaling adjustments to accommodate larger quantities .
化学反応の分析
Types of Reactions: Bis(1,5-cyclooctadiene)(duroquinone)nickel undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions where the nickel center is oxidized.
Reduction: It can also be reduced under specific conditions.
Substitution: Ligand exchange reactions are common, where the 1,5-cyclooctadiene and duroquinone ligands can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange often requires high temperatures and the presence of phosphines or N-heterocyclic carbenes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, ligand exchange reactions can yield new nickel complexes with different ligands .
科学的研究の応用
Chemistry: Bis(1,5-cyclooctadiene)(duroquinone)nickel is widely used as a precatalyst in various nickel-catalyzed reactions, including:
- Suzuki-Miyaura coupling
- Borylation of aryl halides
- Alkene hydroarylation
Biology and Medicine: While its applications in biology and medicine are less common, the compound’s catalytic properties can be leveraged in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials through nickel-catalyzed polymerization reactions .
作用機序
The mechanism by which Bis(1,5-cyclooctadiene)(duroquinone)nickel exerts its effects involves the activation of the nickel center, which facilitates various catalytic processes. The nickel center can undergo oxidative addition, reductive elimination, and ligand exchange, enabling a wide range of chemical transformations .
類似化合物との比較
- Bis(1,5-cyclooctadiene)nickel
- Bis(triphenylphosphine)dicarbonylnickel
- Nickel(II) acetylacetonate
Uniqueness: Bis(1,5-cyclooctadiene)(duroquinone)nickel is unique due to its stability and versatility as a precatalyst. Its ability to facilitate a wide range of nickel-catalyzed reactions, combined with its air and thermal stability, makes it a valuable compound in both research and industrial applications .
特性
分子式 |
C22H36NiO2-4 |
|---|---|
分子量 |
391.2 g/mol |
IUPAC名 |
carbanide;(1Z,5Z)-cycloocta-1,5-diene;nickel;2,3,5,6-tetramethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H12O2.C8H12.4CH3.Ni/c1-5-6(2)10(12)8(4)7(3)9(5)11;1-2-4-6-8-7-5-3-1;;;;;/h1-4H3;1-2,7-8H,3-6H2;4*1H3;/q;;4*-1;/b;2-1-,8-7-;;;;; |
InChIキー |
JQSUCZTZBUEWKA-XQGFCXCHSA-N |
異性体SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].CC1=C(C(=O)C(=C(C1=O)C)C)C.C1/C=C\CC/C=C\C1.[Ni] |
正規SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].CC1=C(C(=O)C(=C(C1=O)C)C)C.C1CC=CCCC=C1.[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-[2-[[6-fluoro-2-[6-fluoro-3-[[4-hydroxy-1-[2-[2-(methylamino)propanoylamino]butanoyl]pyrrolidin-2-yl]methyl]-1H-indol-2-yl]-1H-indol-3-yl]methyl]-4-hydroxypyrrolidin-1-yl]-1-oxobutan-2-yl]-2-(methylamino)propanamide](/img/structure/B13384016.png)
![6-(15-Acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B13384028.png)
![1-[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol;methanesulfonic acid;trihydrate](/img/structure/B13384032.png)

![sodium;(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13384061.png)


![N-(4-([(2-Amino-4-hydroxypteridin-6-yl)methyl]amino)benzoyl)glutamic acid dihydrate](/img/structure/B13384071.png)
![2-Acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B13384077.png)


![(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13384090.png)


